N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}adamantane-1-carboxamide
Description
Historical Context and Discovery
The development of this compound builds upon decades of research into adamantane derivatives and nitrogen-containing heterocycles. Adamantane’s unique cage structure was first characterized in 1933, but its synthetic accessibility improved significantly with petroleum refining advancements in the 1960s. Parallel developments in quinazoline chemistry, particularly the exploration of tetrahydroquinazoline derivatives as kinase inhibitors in the 1990s, laid the groundwork for hybrid structures.
This specific compound likely emerged from pharmaceutical optimization efforts in the early 21st century, where researchers sought to combine adamantane’s lipid membrane permeability with quinazoline’s hydrogen-bonding capabilities. Patent literature from the 2000s demonstrates growing interest in quinazolinone derivatives for anticancer applications, while adamantane-containing compounds gained traction as antiviral and antiproliferative agents. The strategic incorporation of a trifluoromethyl group—a common bioavailability enhancer in modern drug design—suggests synthesis occurred post-2010, aligning with fluorine chemistry advancements.
Structural Features and Hybrid Motif Integration
The molecule’s architecture features three distinct domains:
- Adamantane core : A diamondoid hydrocarbon cage providing structural rigidity and lipophilicity, with the carboxamide group at the bridgehead position.
- Ethyl spacer : A two-carbon chain enabling conformational flexibility between the adamantane and quinazoline moieties.
- 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline : A partially saturated bicyclic system containing electron-deficient nitrogen atoms and a strong electron-withdrawing CF₃ group.
Table 1: Key Structural Parameters
The hybrid design capitalizes on adamantane’s ability to improve pharmacokinetic properties while maintaining the quinazoline’s capacity for targeted interactions. Partial saturation of the quinazoline ring reduces aromaticity, potentially lowering toxicity compared to fully conjugated systems.
Research Significance in Heterocyclic and Polycyclic Chemistry
This compound exemplifies three critical trends in modern heterocyclic chemistry:
- Hybridization strategies : Combining adamantane’s three-dimensionality with planar heterocycles addresses challenges in drug solubility and target engagement.
- Fluorine incorporation : The CF₃ group’s strong electronegativity influences both electronic properties and metabolic stability, a hallmark of contemporary medicinal chemistry.
- Saturation control : Balancing aromatic and non-aromatic regions in the tetrahydroquinazoline moiety enables fine-tuning of electronic characteristics without sacrificing structural diversity.
Recent studies on analogous compounds demonstrate enhanced EGFR tyrosine kinase inhibition when adamantane is conjugated to nitrogen heterocycles. The tetrahydroquinazoline component may mimic ATP’s adenine ring in kinase binding pockets, while the adamantane moiety could stabilize hydrophobic interactions. Such dual-action architectures are particularly valuable in overcoming drug resistance mechanisms in oncology targets.
Properties
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N3O/c23-22(24,25)19-16-3-1-2-4-17(16)27-18(28-19)5-6-26-20(29)21-10-13-7-14(11-21)9-15(8-13)12-21/h13-15H,1-12H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPSYIKZPGPSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C34CC5CC(C3)CC(C5)C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}adamantane-1-carboxamide involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinazoline ring, followed by the introduction of the trifluoromethyl group. The adamantane moiety is then attached through a series of reactions involving carboxylation and amidation.
Synthesis of Tetrahydroquinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of Adamantane Moiety: The adamantane carboxylic acid is reacted with the tetrahydroquinazoline derivative to form the final product through amidation reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and optimized reaction conditions.
Chemical Reactions Analysis
N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: Its incorporation into polymers and other materials can enhance properties such as thermal stability and mechanical strength.
Pharmaceuticals: The compound’s ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analog: Naphthoquinone–Thiazole Hybrid (Compound 6d)
Compound Name: N-(3-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)adamantane-1-carboxamide (6d)
Key Features :
- Core Structure: Naphthoquinone–thiazole hybrid with a 2,4-dichlorophenyl substituent.
- Adamantane Linkage : Adamantane-1-carboxamide connected via a thiazole ring.
- Bioactivity: Demonstrated antimicrobial activity against Pseudomonas aeruginosa, Legionella, Escherichia coli, Staphylococcus aureus, and Candida albicans (MIC values comparable to amoxicillin and fluconazole) . Additional activities include DNA cleavage, DPPH radical scavenging, and iron chelation.
Comparison with Target Compound :
Structural Implications :
- The tetrahydroquinazoline core in the target compound may favor interactions with kinase or protease targets, whereas the thiazole-naphthoquinone hybrid in 6d likely contributes to redox-mediated antimicrobial and antioxidant effects.
- The trifluoromethyl group in the target compound enhances metabolic stability compared to the dichlorophenyl group in 6d, which may influence bioavailability.
Therapeutic Analog: Goxalapladib (CAS-412950-27-7)
Compound Name :
2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl]-N-[[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methyl}acetamide
Key Features :
Comparison with Target Compound :
Structural Implications :
- The naphthyridine core in Goxalapladib may target phospholipase A2 (PLA2) enzymes, while the tetrahydroquinazoline in the target compound could interact with folate-dependent enzymes or kinases.
Adamantane-Containing Analogs: Broader Trends
Adamantane derivatives are frequently utilized for their rigid, lipophilic structures, which improve drug stability and target binding. For example:
Structure-Activity Relationship (SAR) Insights :
- Trifluoromethyl vs. Halogen Substitutents : The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects and metabolic resistance compared to 6d’s dichlorophenyl group.
- Heterocycle Choice : Thiazole (6d) and tetrahydroquinazoline (target) cores dictate divergent biological pathways—thiazoles often participate in redox reactions, while quinazolines are linked to enzyme inhibition.
Biological Activity
N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}adamantane-1-carboxamide is a complex organic compound characterized by a trifluoromethyl group, a tetrahydroquinazoline ring, and an adamantane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]adamantane-1-carboxamide. Its molecular formula is with a molecular weight of approximately 421.48 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating cell membrane penetration and interaction with biological targets.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group increases the compound's hydrophobicity, enabling it to modulate enzyme or receptor activity upon cellular entry. This modulation can lead to various pharmacological effects, including anti-inflammatory and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, quinoline derivatives have been evaluated for their antibacterial and antifungal activities. The incorporation of the trifluoromethyl group has been shown to enhance these effects. In particular:
- Structure-Activity Relationship (SAR) : The SAR analysis reveals that the trifluoro substitution is crucial for enhancing antimicrobial efficacy against various pathogens including Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research has demonstrated that compounds bearing similar structural features can inhibit key inflammatory pathways. For example:
- Inhibition of Nitric Oxide Production : Certain derivatives have shown significant inhibition of LPS-stimulated nitric oxide production in RAW 264.7 macrophages, indicating potential anti-inflammatory activity . This effect is mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Mechanisms : Studies suggest that similar tetrahydroquinazoline derivatives can induce apoptosis in cancer cells by modulating cell cycle progression and promoting oxidative stress .
Comparative Data Table
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Inhibition of iNOS and COX-2 | |
| Anticancer | Induction of apoptosis and oxidative stress |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various quinoline derivatives against standard strains of pathogenic bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts. Notably, the compound demonstrated significant inhibitory zones against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anti-inflammatory Properties
In a controlled study involving RAW 264.7 cells, derivatives similar to this compound were tested for their ability to reduce nitric oxide production in response to LPS stimulation. The results showed a marked reduction in NO levels correlating with increased concentrations of the compound.
Q & A
Q. What are the optimized synthetic routes for N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}adamantane-1-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with functionalized tetrahydroquinazoline intermediates. Key steps include:
- Amide Bond Formation : Use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or hydroxybenzotriazole (HOBt) in polar aprotic solvents (e.g., DMF) .
- Cyclization : Formation of the tetrahydroquinazoline ring via reflux in acetonitrile or DMF, often requiring iodine or triethylamine as catalysts .
- Trifluoromethyl Introduction : Electrophilic substitution or nucleophilic fluorination using reagents like trifluoromethyl iodide (CF₃I) under controlled pH and temperature .
Critical parameters include solvent polarity (DMF enhances nucleophilicity), temperature (reflux at 80–100°C for cyclization), and stoichiometry (excess trifluoromethyl reagents to avoid side products). Yields range from 60–85% based on purity of intermediates .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential for characterization?
Methodological Answer: Structural confirmation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies adamantane’s rigid cage (δ 1.6–2.1 ppm for CH₂ groups) and the quinazoline ring’s aromatic protons (δ 7.0–8.5 ppm). ¹⁹F NMR confirms CF₃ group presence (δ -60 to -70 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 505.24 for C₂₃H₂₈F₃N₃O) ensures molecular formula accuracy .
- X-ray Crystallography : Resolves spatial arrangement of the adamantane-quinazoline linkage, critical for structure-activity relationship (SAR) studies .
- Infrared Spectroscopy (IR) : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
Methodological Answer: Initial screenings focus on antimicrobial and anticancer activity:
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with amoxicillin/fluconazole as controls. Data interpretation includes IC₅₀ calculations and time-kill curves .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Positive controls (e.g., doxorubicin) and apoptosis markers (Annexin V/PI staining) validate mechanisms .
- DPPH Radical Scavenging : Antioxidant potential is quantified at 517 nm absorbance, comparing to ascorbic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar adamantane-quinazoline derivatives?
Methodological Answer: Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized Protocols : Replicate assays in triplicate using CLSI guidelines for antimicrobial tests .
- SAR Analysis : Compare substituent effects (e.g., CF₃ vs. Cl on quinazoline) using molecular docking (e.g., AutoDock Vina) to identify target binding affinities .
- Metabolic Stability Studies : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro results .
Q. What strategies optimize the compound’s pharmacokinetic properties, such as solubility and bioavailability?
Methodological Answer:
- Salt Formation : Co-crystallization with succinic acid improves aqueous solubility (e.g., from <0.1 mg/mL to 2.5 mg/mL) .
- Prodrug Design : Esterification of the carboxamide group (e.g., ethyl ester prodrugs) enhances membrane permeability, confirmed via Caco-2 cell monolayers .
- Nanoparticle Encapsulation : Use of PLGA nanoparticles increases half-life in plasma (t₁/₂ from 2h to 8h) .
Q. What advanced analytical methods elucidate the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to targets like dihydrofolate reductase (DHFR) with KD values .
- Cryo-EM : Visualizes compound interaction with bacterial ribosomes or fungal CYP51 (e.g., resolution <3.0 Å) .
- Metabolomics : LC-MS/MS identifies downstream metabolites in S. aureus treated with the compound, revealing disrupted purine pathways .
Q. How can computational chemistry guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- QSAR Modeling : Use MOE or Schrödinger to correlate logP, polar surface area, and IC₅₀ values. A 3D-QSAR model (e.g., CoMFA) predicts optimal substituents at the quinazoline C-4 position .
- Molecular Dynamics (MD) : Simulates binding stability to human DHFR vs. bacterial DHFR, identifying residues (e.g., Leu22 vs. Phe31) for selective inhibition .
- ADMET Prediction : SwissADME forecasts blood-brain barrier penetration (e.g., low for this compound due to high molecular weight) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
